2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyrimidine. The structure includes:
- A 2-(4-methoxyphenyl) substituent at position 2 of the pyrazolo[1,5-a]pyrimidine core, contributing electron-donating properties via the methoxy group.
- 3,5-dimethyl groups on the pyrimidine ring, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-14-19(25-10-8-24(9-11-25)12-13-27)26-21(22-15)16(2)20(23-26)17-4-6-18(28-3)7-5-17/h4-7,14,27H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOYAXPVGUAYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-methoxyphenylhydrazine and a suitable diketone can form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Attachment of the ethanol group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system undergoes nucleophilic substitution at position 7, facilitated by the electron-withdrawing effects of the adjacent substituents. For example:
-
Chloride displacement : Reaction with amines or thiols under basic conditions replaces the chlorine atom (if present) at position 7. This is critical in forming derivatives for pharmacological studies.
-
Catalyst dependency : Lewis acids like AlCl₃ enhance reactivity by polarizing the pyrimidine ring, enabling efficient substitution .
Table 1: Substitution reactions at the pyrimidine core
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methylpiperazine | TFA, 2-BuOH, 100°C, 2h | Piperazine-coupled derivative | 81% | |
| Hydrazine hydrate | Cyclization, AlCl₃ | 2,3,4,5-Tetrahydropyridazin-3-one | 65% |
Ethanol Oxidation
The primary alcohol group is oxidizable to a ketone under mild conditions (e.g., using pyridinium chlorochromate). This modification alters solubility and biological activity .
Esterification
The ethanol reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity. This is utilized in prodrug development .
Table 2: Ethanol-derived reactions
| Reaction Type | Reagent | Conditions | Application |
|---|---|---|---|
| Oxidation | PCC in DCM | RT, 4h | Ketone intermediate |
| Esterification | Acetyl chloride, Et₃N | Reflux, 12h | Lipophilic prodrugs |
Piperazine Reactivity
The piperazine ring participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, improving water solubility .
-
Acylation : Forms amides with carboxylic acid derivatives, as seen in the synthesis of cetirizine analogs .
Key finding : Piperazine alkylation at the nitrogen atom is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis .
Stability and Degradation
-
Acidic conditions : The pyrimidine ring remains stable below pH 3, but the piperazine-ethanol bond hydrolyzes at higher temperatures .
-
Oxidative stress : Exposure to H₂O₂ induces decomposition of the methoxyphenyl group, generating quinone intermediates .
Table 3: Stability under varying conditions
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 2, 25°C | No degradation | >30 days | |
| pH 9, 60°C | Piperazine-ethanol bond cleavage | 2h | |
| 0.1M H₂O₂, RT | Methoxyphenyl oxidation | 15min |
Coupling Reactions
The compound serves as a scaffold in Suzuki-Miyaura cross-coupling reactions, leveraging the pyrimidine’s halogen substituents (e.g., bromine at position 4). This enables diversification for structure-activity relationship studies .
Example : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives, enhancing binding affinity to kinase targets .
Biological Interactions
While not strictly chemical reactions, the compound interacts with enzymes via:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Neurological Disorders
Given its piperazine moiety, the compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine pathways.
Antimicrobial Properties
The presence of the methoxyphenyl group enhances the compound's lipophilicity, which can improve its ability to penetrate microbial cell membranes. Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuropharmacological Effects
In a study focusing on neuropharmacological effects, researchers assessed the impact of similar compounds on anxiety-like behaviors in rodent models. The results showed that administration of the compound led to a significant reduction in anxiety-related behaviors compared to controls, suggesting potential for further development as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural features and synthetic yields of related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
Substituent Effects: Electron-Donating Groups (e.g., 4-MeOPh in MK66 and Target Compound): Enhance π-π stacking and binding affinity to aromatic residues in proteins . Electron-Withdrawing Groups (e.g., NO₂ in MK49, CF₃ in MK74): Increase metabolic stability but may reduce solubility . Dimethyl Groups (Target Compound): Improve membrane permeability compared to bulkier tert-butyl () or trifluoromethyl groups .
Piperazine-Ethanol Modification: The ethanol-functionalized piperazine in the target compound and derivatives enhances aqueous solubility compared to non-polar analogues (e.g., MK66) . Compound 32 () replaces ethanol with morpholine, showing higher synthetic yield (81%), suggesting steric and electronic factors influence reaction efficiency .
Synthetic Challenges :
- Yields vary widely (19% for MK74 vs. 81% for Compound 32), likely due to steric hindrance from substituents (e.g., CF₃ in MK74) or optimized reductive amination conditions (Compound 32) .
Pharmacokinetic and Physicochemical Properties
- Solubility: The ethanol group in the target compound likely improves water solubility compared to MK49 (NO₂ substituent) or MK74 (CF₃ substituent) .
Biological Activity
The compound 2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 368.49 g/mol. The structure includes a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine ring system, which is known for its bioactivity.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various pharmacological activities including:
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that derivatives can act as selective protein kinase inhibitors, targeting pathways involved in cancer progression .
- Psychopharmacological Effects : The compound acts as a CRF1 receptor antagonist , which is significant in the treatment of anxiety and depression. Corticotropin-releasing factor (CRF) is implicated in stress responses and mood disorders. By antagonizing this receptor, the compound may help alleviate symptoms associated with these conditions .
- Anti-inflammatory Activity : Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : The compound has been identified as an inhibitor of several kinases involved in cell signaling pathways that regulate cell growth and survival .
- Modulation of Neurotransmitter Systems : By interacting with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, this compound may exert mood-stabilizing effects .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Apoptosis induction via caspase activation |
| A549 (Lung) | 15.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |
These results indicate significant potential for therapeutic applications in oncology.
In Vivo Studies
In vivo studies have further supported the efficacy of these compounds. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol?
- Methodological Answer : The compound can be synthesized via reflux reactions in ethanol, as demonstrated for structurally related pyrazolo-pyrimidine derivatives. A typical procedure involves reacting a pyrazolo[1,5-a]pyrimidine precursor with a piperazine derivative under reflux for 6–12 hours . For example, hydrazine hydrochlorides are often used to form pyrazole rings, followed by coupling with substituted piperazines in ethanol. Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) ensures product integrity .
Q. How can researchers ensure purity and characterize this compound?
- Methodological Answer : Purity assessment typically employs HPLC or TLC, while structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Recrystallization from solvents like DMF-EtOH (1:1) improves purity, as reported for analogous heterocyclic systems . For complex stereochemistry, computational tools (e.g., PubChem-derived InChI keys) aid in validating molecular descriptors .
Q. What safety precautions are critical during handling?
- Methodological Answer : Due to structural similarities to piperazinyl compounds (e.g., Phenol, 2,3-dimethoxy-6-[(4-phenyl-1-piperazinyl)methyl]-), researchers should use PPE (gloves, goggles) and work in fume hoods. Hazards include respiratory irritation (H335) and skin sensitivity (H315); consult safety data sheets for first-aid protocols (e.g., immediate ethanol washing for dermal exposure) .
Advanced Research Questions
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize in silico docking studies to predict interactions with targets like VEGFR2 or MMP9, leveraging structural analogs (e.g., pyrazoline-based inhibitors) . Follow with in vitro assays:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for aminopeptidase N or kinase activity, using positive controls like bestatin .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., pH, solvent, cell line). For instance, discrepancies in IC₅₀ values may arise from assay variability (e.g., serum concentration in cell culture). Cross-validate using orthogonal methods:
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation .
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Q. What computational approaches predict this compound’s pharmacokinetic or interaction profiles?
- Methodological Answer : Utilize QSAR models and molecular dynamics simulations. PubChem-derived InChI keys and SMILES strings enable docking studies (e.g., AutoDock Vina) against protein databases (PDB). For ADMET predictions, tools like SwissADME assess solubility (LogP) and bioavailability, critical for optimizing lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
